molecular formula C6H9BrN4 B6221879 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine CAS No. 2758003-84-6

1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine

Cat. No. B6221879
CAS RN: 2758003-84-6
M. Wt: 217.1
InChI Key:
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Description

1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine, also known as BCTM, is a cyclopropyl-substituted triazole compound that has a wide range of scientific research applications. BCTM is a synthetic molecule with a variety of potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. BCTM has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-fungal agent. Additionally, BCTM has been studied for its potential use in the synthesis of other compounds and for its ability to interact with proteins.

Scientific Research Applications

1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-fungal agent. 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been shown to inhibit the growth of certain types of cancer cells, including melanoma and breast cancer cells. Additionally, 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been studied for its potential use in the synthesis of other compounds, such as peptides and proteins, and for its ability to interact with proteins. 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has also been studied for its potential use as an anti-fungal agent, as it has been shown to inhibit the growth of certain types of fungi.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is not yet fully understood. However, it is believed that the cyclopropyl moiety of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is responsible for its ability to interact with proteins. 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been shown to bind to certain proteins, such as histone deacetylases (HDACs) and protein kinases, which are involved in the regulation of gene expression. Additionally, 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been shown to have a variety of biochemical and physiological effects. 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been shown to inhibit the growth of certain types of cancer cells, including melanoma and breast cancer cells. 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has also been shown to inhibit the growth of certain types of fungi. Finally, 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has been shown to bind to certain proteins, such as histone deacetylases (HDACs) and protein kinases, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has a number of advantages and limitations for laboratory experiments. One advantage of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is that it is a relatively simple molecule to synthesize. Additionally, 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has a wide range of potential applications, including as an anti-inflammatory, anti-cancer, and anti-fungal agent. However, 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine also has some limitations. For example, 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is not very stable and can easily degrade in the presence of light, heat, and oxygen. Additionally, the mechanism of action of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is not yet fully understood, which can limit its potential applications.

Future Directions

There are a number of potential future directions for research on 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine. One potential direction is to further investigate the mechanism of action of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine, in order to better understand its potential applications. Additionally, further research is needed to investigate the potential use of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine as an anti-inflammatory, anti-cancer, and anti-fungal agent. Finally, further research is needed to investigate the potential use of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine in the synthesis of other compounds, such as peptides and proteins.

Synthesis Methods

1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine can be synthesized through a variety of methods. The most common method is a reaction between 4-bromo-1H-1,2,3-triazol-1-yl chloride and cyclopropylmethanamine. This reaction involves the formation of an amide bond between the two molecules, resulting in the formation of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine. Other methods of synthesis include the reaction of 4-bromo-1H-1,2,3-triazol-1-yl chloride with cyclopropylmethyl chloride, the reaction of 4-bromo-1H-1,2,3-triazol-1-yl chloride with cyclopropylmagnesium bromide, and the reaction of 4-bromo-1H-1,2,3-triazol-1-yl chloride with cyclopropylboronic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine involves the use of a cyclopropane ring-opening reaction followed by a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring. The final step involves the introduction of a primary amine group through reductive amination.", "Starting Materials": [ "4-bromo-1-cyclopropylbut-2-ene", "sodium azide", "copper sulfate", "sodium ascorbate", "methylamine" ], "Reaction": [ "Step 1: 4-bromo-1-cyclopropylbut-2-ene is reacted with sodium azide in the presence of copper sulfate and sodium ascorbate to form 1-(4-bromo-1-cyclopropyl)tetrazole.", "Step 2: The resulting tetrazole is then reacted with propargylamine in the presence of copper sulfate and sodium ascorbate to form 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]prop-2-yn-1-amine.", "Step 3: The final step involves the reductive amination of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]prop-2-yn-1-amine with methylamine to form 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine." ] }

CAS RN

2758003-84-6

Molecular Formula

C6H9BrN4

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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